molecular formula C16H13NO5 B14340274 1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione CAS No. 106149-36-4

1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione

Katalognummer: B14340274
CAS-Nummer: 106149-36-4
Molekulargewicht: 299.28 g/mol
InChI-Schlüssel: CXRMBGJUHKUHAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones This compound is characterized by the presence of two ketone groups and a hydroxyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione typically involves the condensation of 2-hydroxy-6-methylbenzaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 1-(2-Keto-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione or 1-(2-Carboxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione.

    Reduction: Formation of 1-(2-Hydroxy-6-methylphenyl)-3-(4-aminophenyl)propane-1,3-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations that enhance its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione: Lacks the methyl group on the phenyl ring.

    1-(2-Hydroxy-6-methylphenyl)-3-phenylpropane-1,3-dione: Lacks the nitro group on the phenyl ring.

    1-(2-Hydroxy-6-methylphenyl)-3-(4-methylphenyl)propane-1,3-dione: Has a methyl group instead of a nitro group on the phenyl ring.

Uniqueness

1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

106149-36-4

Molekularformel

C16H13NO5

Molekulargewicht

299.28 g/mol

IUPAC-Name

1-(2-hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione

InChI

InChI=1S/C16H13NO5/c1-10-3-2-4-13(18)16(10)15(20)9-14(19)11-5-7-12(8-6-11)17(21)22/h2-8,18H,9H2,1H3

InChI-Schlüssel

CXRMBGJUHKUHAI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.